5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains a thiazolo[3,2-b][1,2,4]triazol ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their broad range of chemical and biological properties .
Scientific Research Applications
Synthesis and Anticancer Applications
Synthesis and SAR of Triazolopyrimidines Triazolopyrimidines, closely related to the chemical compound , have been synthesized and evaluated as potential anticancer agents. These compounds demonstrate unique mechanisms of tubulin inhibition, distinct from paclitaxel, and are effective in overcoming resistance to several multidrug resistance transporter proteins. This research suggests their significant role in the development of novel anticancer therapies (N. Zhang et al., 2007).
Synthesis and Molecular Docking Study for Anticancer and Antimicrobial Agents
Anticancer and Antimicrobial Heterocyclic Compounds A study focusing on the synthesis of novel biologically potent heterocyclic compounds, incorporating entities like oxazole, pyrazoline, and pyridine, showed promising anticancer activity. These compounds were effective against a variety of cancer cell lines and pathogenic strains, highlighting their potential in developing new treatments (Kanubhai D. Katariya et al., 2021).
Synthesis of Pyrimidines and Triazines
Antimicrobial Activity of Synthesized Compounds In another study, a variety of novel pyrimidines and triazines were synthesized, including triazolopyrimidines. These compounds exhibited antimicrobial activity, suggesting their potential application in addressing microbial resistance to pharmaceutical drugs (A. El-Agrody et al., 2001).
Synthesis and Cardiovascular Applications
Cardiovascular Agents with Triazolopyrimidines A study on the synthesis of triazolopyrimidines fused to various heterocyclic systems revealed their potential as cardiovascular agents. Specifically, certain compounds demonstrated significant coronary vasodilating and antihypertensive activities (Y. Sato et al., 1980).
Synthesis and Anticonvulsant Activities
Anticonvulsant Properties of Triazolopyrimidines Research into the synthesis of triazolopyrimidine derivatives has shown that certain compounds exhibit good anticonvulsant activity. This highlights their potential use in the treatment of conditions like absence epilepsy (C. Fiakpui et al., 1999).
Mechanism of Action
Target of Action
5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol primarily targets neuronal voltage-sensitive sodium channels and L-type calcium channels. These channels play crucial roles in the propagation of electrical signals in neurons, influencing neurotransmitter release and neuronal excitability .
Mode of Action
This compound interacts with its targets by binding to the voltage-sensitive sodium channels and L-type calcium channels. This binding inhibits the influx of sodium and calcium ions, leading to a decrease in neuronal excitability and neurotransmitter release . As a result, the compound can modulate synaptic transmission and reduce neuronal hyperactivity.
Biochemical Pathways
The action of this compound affects several biochemical pathways, including the inhibition of the sodium-potassium pump and the calcium signaling pathway. By inhibiting these pathways, the compound reduces the overall excitability of neurons, leading to decreased synaptic transmission and modulation of neurotransmitter release .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized primarily in the liver, and excreted through the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include reduced neuronal excitability, decreased neurotransmitter release, and modulation of synaptic transmission. These effects can lead to therapeutic outcomes such as the alleviation of symptoms in neurological disorders characterized by hyperexcitability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the action, efficacy, and stability of this compound. For instance, changes in pH can affect the ionization state of the compound, altering its binding affinity to targets. Similarly, temperature fluctuations can impact its stability and efficacy .
: Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2 …
Properties
IUPAC Name |
5-[(2-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c1-10-18-16-21(19-10)15(22)14(23-16)13(20-8-4-5-9-20)11-6-2-3-7-12(11)17/h2-3,6-7,13,22H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKAMORHWQCKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.